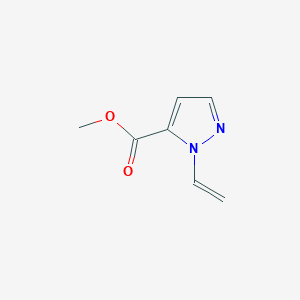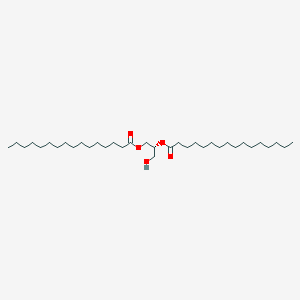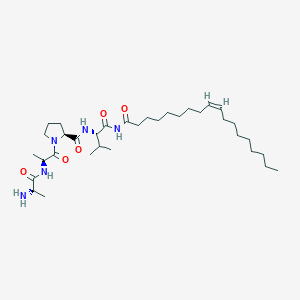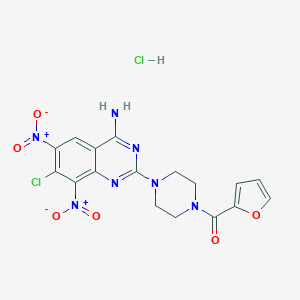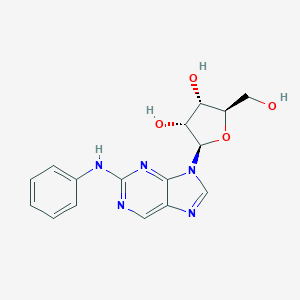
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research. It is a purine nucleoside analogue that has been synthesized and studied for its potential applications in medicine and biochemistry.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. It is believed to work by inhibiting viral DNA synthesis, which prevents the virus from replicating. It may also work by inhibiting the activity of enzymes involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidine kinase, an enzyme involved in viral DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments is its high potency against viruses and cancer cells. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for research on (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further investigate its potential as an antiviral agent, particularly against emerging viral infections such as COVID-19. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the reaction of 2-amino-6-chloropurine with aniline in the presence of a base, followed by the reaction of the resulting compound with 2,3,4,5-tetra-O-acetyl-1,6-dihydroxyhexane. The product is then deacetylated to obtain the final compound.
Applications De Recherche Scientifique
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential applications in medicine and biochemistry. It has been shown to have antiviral activity against various viruses such as herpes simplex virus, varicella-zoster virus, and cytomegalovirus. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
114300-71-9 |
|---|---|
Nom du produit |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Formule moléculaire |
C16H17N5O4 |
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1 |
Clé InChI |
WGYVNLWYYLACQQ-QJPTWQEYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Synonymes |
2'-deoxy-N(2)-phenylguanosine N(2)-phenyl-2'-deoxyguanosine PhdG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



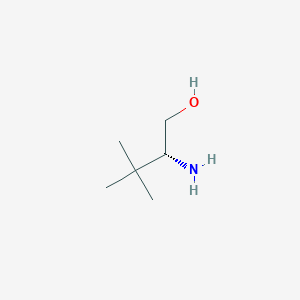


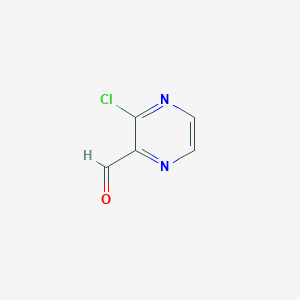
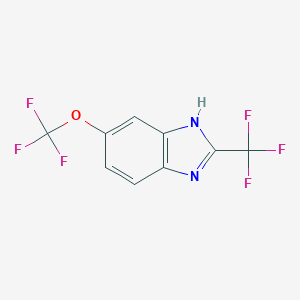

![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
